molecular formula C10H11N3 B155867 6-Methylquinoline-2,4-diamine CAS No. 1955-64-2

6-Methylquinoline-2,4-diamine

Cat. No.: B155867
CAS No.: 1955-64-2
M. Wt: 173.21 g/mol
InChI Key: UJDVRLWWWFTEAF-UHFFFAOYSA-N
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Description

6-Methylquinoline-2,4-diamine is a heterocyclic aromatic amine with the molecular formula C10H11N3. It is a derivative of quinoline, which is a nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them important in medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinoline-2,4-diamine typically involves the functionalization of the quinoline ring. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene . Another method is the Doebner-Von Miller synthesis, which involves the reaction of aniline with α,β-unsaturated carbonyl compounds .

Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. Green chemistry approaches, such as the use of ionic liquids and microwave irradiation, are increasingly being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 6-Methylquinoline-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methylquinoline-2,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Methylquinoline-2,4-diamine involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes involved in critical biochemical pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its broad spectrum of biological activities.

    2-Methylquinoline: Similar in structure but with different substitution patterns, leading to varied biological activities.

    4-Aminoquinoline: Known for its antimalarial properties.

Uniqueness: 6-Methylquinoline-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups at positions 2 and 4, along with a methyl group at position 6, make it a versatile compound for various applications .

Properties

IUPAC Name

6-methylquinoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5H,1H3,(H4,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDVRLWWWFTEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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